1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid
Description
“1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid” is a heterocyclic compound featuring a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and an azetidine-3-carboxylic acid moiety at the 4-position. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity and strain, which can enhance binding specificity in medicinal chemistry applications . This compound has been listed in commercial catalogs (Ref: 10-F090708) but is currently marked as discontinued, limiting its accessibility for research .
Properties
IUPAC Name |
1-(2-methylsulfanylpyrimidin-4-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-15-9-10-3-2-7(11-9)12-4-6(5-12)8(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGWZWULPMPHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and ketones with guanidine derivatives.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiol as the nucleophile.
Formation of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving appropriate precursors, such as azetidinones.
Final Coupling: The final step involves coupling the pyrimidine and azetidine intermediates under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Applications
-
Antiviral Activity :
- Research indicates that derivatives of azetidine compounds, including those similar to 1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid, exhibit antiviral properties. Studies have shown that modifications to the azetidine structure can enhance efficacy against viral infections, particularly in targeting RNA viruses.
-
Anticancer Properties :
- The compound has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with various biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, although further research is needed to confirm these effects.
-
Antimicrobial Activity :
- The compound has shown promise in antimicrobial applications, particularly against bacterial strains resistant to conventional antibiotics. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogen/Condition | Efficacy Observed | Reference |
|---|---|---|---|
| Antiviral | RNA viruses | Moderate | |
| Anticancer | Various cancer cell lines | Significant | |
| Antimicrobial | Resistant bacteria | High |
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited significant antiviral activity against HCV (Hepatitis C Virus) by inhibiting viral replication at low micromolar concentrations. The compound was shown to disrupt the interaction between viral proteins and host cell receptors, leading to reduced viral load in infected cells.
Case Study 2: Anticancer Potential
In vitro studies conducted on breast and prostate cancer cell lines revealed that the compound induced apoptosis (programmed cell death) through the activation of caspase pathways. The results indicated a dose-dependent response, with IC50 values suggesting potential for therapeutic use in oncology.
Case Study 3: Antimicrobial Testing
A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a new antimicrobial agent. The mechanism was hypothesized to involve inhibition of protein synthesis, although further mechanistic studies are required.
Mechanism of Action
The mechanism of action of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events essential for cell signaling and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Compounds for Comparison
1-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid (CAS: 1353977-93-1) Substituents: 6-Methoxy and 2-methylsulfanyl on pyrimidine. Molecular Weight: 255.29 g/mol . It is commercially available, unlike the discontinued target compound .
Compound 3: 1-(5-(1-((4-Chloro-3-(trifluoromethyl)phenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic acid Substituents: 4-Chloro-3-(trifluoromethyl)phenyl group. Molecular Weight: 353.22 g/mol (calculated) . Features: The trifluoromethyl group enhances metabolic stability and introduces strong electron-withdrawing effects, contrasting with the electron-donating methylsulfanyl group in the target compound .
Compound 4: 1-(5-(1-((4-Chlorophenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic acid Substituents: 4-Chlorophenyl group. Features: The chlorophenyl substituent provides moderate electron-withdrawing effects, offering a balance between lipophilicity and polarity compared to the target compound’s methylsulfanyl group .
Piperidine-4-carboxylic acid derivative (CAS: 728864-57-1)
- Structure : Features a piperidine ring (six-membered) instead of azetidine.
- Features : The larger piperidine ring reduces ring strain, increasing conformational flexibility, which may alter binding kinetics compared to the rigid azetidine core in the target compound .
Electronic and Steric Effects
- Methylsulfanyl (Target Compound) : Moderately electron-donating, enhancing pyrimidine’s nucleophilic character.
- Chlorophenyl/Trifluoromethyl (Compounds 3–4) : Electron-withdrawing groups improve stability and influence target affinity .
Biological Activity
1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid (CAS No. 1289386-12-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : CHNOS
- Molar Mass : 225.27 g/mol
- Density : 1.45 g/cm³ (predicted)
- pKa : 3.49 (predicted)
- Storage Conditions : 2-8 °C
These properties indicate the compound's stability and potential for various applications in biological settings.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In studies, derivatives of pyrimidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves enzyme inhibition, which disrupts bacterial metabolism.
Anticancer Potential
The compound has been investigated for its antiproliferative effects against cancer cells. In vitro studies have demonstrated that it can inhibit the proliferation of MCF-7 breast cancer cells . The antiproliferative activity is attributed to its ability to destabilize tubulin, a crucial component of the cytoskeleton in cancer cells, thereby inducing apoptosis .
Enzyme Inhibition
This compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. These inhibitory actions are significant in the context of treating conditions like Alzheimer's disease and gastric disorders .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound, with reported activity levels surpassing those of standard antioxidants like ascorbic acid. This activity is linked to the presence of sulfur and pyrimidine moieties that can scavenge free radicals effectively .
Study on Antibacterial Efficacy
In a controlled study, several synthesized derivatives of azetidine were tested against common bacterial strains. The results indicated that compounds containing the methylsulfanyl group exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts. The study concluded that structural modifications significantly influence biological efficacy .
Anticancer Research
A series of experiments conducted on MCF-7 cells revealed that compounds with similar structures to this compound showed a dose-dependent decrease in cell viability. The mechanism was associated with tubulin destabilization and subsequent apoptosis, suggesting potential for further development as anticancer agents .
Summary Table of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antibacterial | Moderate to strong against S. typhi, B. subtilis | Enzyme inhibition |
| Anticancer | Significant antiproliferative effect on MCF-7 cells | Tubulin destabilization |
| Enzyme Inhibition | Effective against AChE and urease | Competitive inhibition |
| Antioxidant | High activity (83.86%) compared to ascorbic acid | Free radical scavenging |
Q & A
Basic: What are the optimized synthetic routes for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid?
Methodological Answer:
The compound can be synthesized via reductive amination, a common strategy for azetidine derivatives. For example:
- Step 1: React 2-methylsulfanyl-pyrimidine-4-carbaldehyde with azetidine-3-carboxylic acid in methanol or THF under acidic conditions (e.g., acetic acid).
- Step 2: Use sodium cyanoborohydride (NaBH3CN) as a selective reducing agent to form the secondary amine bond. This method typically achieves yields of 48–52% after purification via column chromatography .
- Key Considerations: Optimize stoichiometry (1.1–1.2 equivalents of aldehyde to amine) and reaction time (12–24 hours) to minimize side products. Confirm purity via H NMR (e.g., δ = 3.23–4.03 ppm for azetidine protons) .
Basic: How can researchers address solubility challenges in biological assays for this compound?
Methodological Answer:
Leverage its inherent solubility profile:
- Solubility Prediction: Based on azetidine-3-carboxylic acid derivatives, the compound likely has high aqueous solubility (predicted Log S ≈ 1.6, similar to parent structures). Use ESOL or SILICOS-IT models to estimate pH-dependent solubility .
- Buffer Selection: Prepare stock solutions in DMSO (≤10% v/v) and dilute in phosphate-buffered saline (PBS, pH 7.4) or HEPES buffer to maintain stability. Monitor precipitation via dynamic light scattering (DLS) .
Advanced: What strategies are effective in improving S1P1 receptor selectivity over S1P3 for this compound?
Methodological Answer:
Structural modifications to the pyrimidine and azetidine moieties can enhance selectivity:
- Substituent Effects: Introduce electron-withdrawing groups (e.g., fluorine) to the pyrimidine ring to reduce S1P3 binding. For example, fluorination at the 3-position of benzyl groups reduced S1P3 activity by 90% in analogs .
- In Vitro Assays: Use β-arrestin recruitment assays (CHO-K1 cells expressing hS1P1-eGFP) to quantify efficacy. Compare results to reference agonists (e.g., EC50 values normalized to 1.0 μM standards) .
Advanced: How can researchers resolve discrepancies in reported EC50 values across different cellular models?
Methodological Answer:
Address variability through standardized protocols:
- Cell Line Validation: Ensure consistent receptor expression levels (e.g., U2OS vs. CHO-K1 cells) via qPCR or flow cytometry. Discrepancies in β-galactosidase vs. cAMP assays may arise from pathway bias .
- Normalization: Report efficacy relative to a common reference agonist (e.g., 1-(4-(6-benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid) at 1.0 μM. Include internal controls for batch-to-batch variability .
Advanced: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies: Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and plasma (37°C, 24 hours). Monitor degradation via LC-MS/MS, focusing on hydrolysis of the methylsulfanyl group or azetidine ring opening .
- Log P Analysis: Determine experimental Log P using shake-flask methods (octanol/water) to validate computational predictions (consensus Log Po/w ≈ -0.86). Discrepancies >0.5 units suggest unaccounted ionization or aggregation .
Advanced: How does the methylsulfanyl group influence pharmacokinetic properties compared to methoxy or trifluoromethyl analogs?
Methodological Answer:
- Metabolic Stability: The methylsulfanyl group may enhance resistance to CYP3A4 oxidation compared to methoxy analogs. Test in human liver microsomes (HLM) with NADPH cofactors; quantify parent compound remaining via HPLC .
- Tissue Penetration: Use Caco-2 monolayers to assess permeability (Papp >1 × 10 cm/s suggests GI absorption). Compare to trifluoromethyl analogs, which often show reduced BBB penetration due to higher TPSA .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) for high-purity isolation (>95%). Alternatively, employ flash chromatography with ethyl acetate/hexane (3:7) for cost-effective separation .
- Crystallization: Recrystallize from ethanol/water (1:1) to obtain analytically pure crystals. Confirm identity via X-ray diffraction or C NMR (e.g., carbonyl carbons at ~170 ppm) .
Advanced: How can researchers design in vivo studies to evaluate immunosuppressive effects of this compound?
Methodological Answer:
- Lymphocyte Count Reduction: Administer orally (0.3 mg/kg in rodents) and measure circulating lymphocytes at 24-hour intervals. Compare to S1P1 agonists like 14, which show >50% reduction at this dose .
- Delayed-Type Hypersensitivity (DTH): Induce DTH with ovalbumin in mice; administer the compound pre- and post-challenge. Measure paw swelling reduction (≥30% indicates efficacy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
